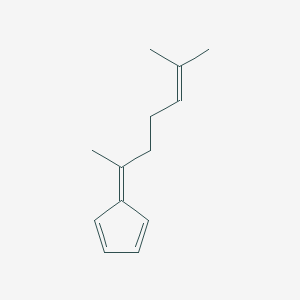
1,3-Cyclopentadiene, 5-(1,5-dimethyl-4-hexenylidene)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Cyclopentadiene, 5-(1,5-dimethyl-4-hexenylidene)- is a chemical compound with a unique structure that includes a cyclopentadiene ring substituted with a 1,5-dimethyl-4-hexenylidene group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of 1,3-Cyclopentadiene, 5-(1,5-dimethyl-4-hexenylidene)- can be achieved through several synthetic routes. One common method involves the dehydrogenation of cyclopentadiene derivatives. The reaction typically requires a catalyst and elevated temperatures to facilitate the removal of hydrogen atoms .
Industrial Production Methods
Industrial production of this compound often involves the cracking of dicyclopentadiene at high temperatures (around 180°C) to yield the monomeric form of cyclopentadiene, which can then be further functionalized to introduce the 1,5-dimethyl-4-hexenylidene group .
Análisis De Reacciones Químicas
Types of Reactions
1,3-Cyclopentadiene, 5-(1,5-dimethyl-4-hexenylidene)- undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with palladium or platinum catalysts.
Substitution: Halogens (e.g., bromine) and Lewis acids (e.g., aluminum chloride) are often used.
Major Products Formed
Oxidation: Epoxides, ketones.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated cyclopentadiene derivatives.
Aplicaciones Científicas De Investigación
1,3-Cyclopentadiene, 5-(1,5-dimethyl-4-hexenylidene)- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Utilized in the production of specialty polymers and materials.
Mecanismo De Acción
The mechanism of action of 1,3-Cyclopentadiene, 5-(1,5-dimethyl-4-hexenylidene)- involves its ability to undergo various chemical transformations. The molecular targets and pathways depend on the specific reactions it participates in. For example, in oxidation reactions, the compound interacts with oxidizing agents to form epoxides or ketones .
Comparación Con Compuestos Similares
Similar Compounds
1,3-Cyclopentadiene, 5,5-dimethyl-: Similar structure but lacks the 1,5-dimethyl-4-hexenylidene group.
1,3-Cyclopentadiene, 5-(1-methylethylidene)-: Contains an isopropylidene group instead of the 1,5-dimethyl-4-hexenylidene group.
Uniqueness
1,3-Cyclopentadiene, 5-(1,5-dimethyl-4-hexenylidene)- is unique due to the presence of the 1,5-dimethyl-4-hexenylidene group, which imparts distinct chemical properties and reactivity compared to other cyclopentadiene derivatives .
Propiedades
Número CAS |
64243-15-8 |
|---|---|
Fórmula molecular |
C13H18 |
Peso molecular |
174.28 g/mol |
Nombre IUPAC |
5-(6-methylhept-5-en-2-ylidene)cyclopenta-1,3-diene |
InChI |
InChI=1S/C13H18/c1-11(2)7-6-8-12(3)13-9-4-5-10-13/h4-5,7,9-10H,6,8H2,1-3H3 |
Clave InChI |
VSUVAMYJGFXXJU-UHFFFAOYSA-N |
SMILES canónico |
CC(=CCCC(=C1C=CC=C1)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


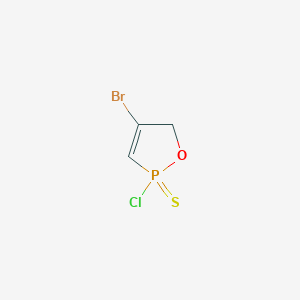
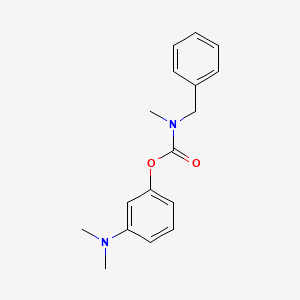
![N-[2-(2-Aminobenzoyl)-4-chlorophenyl]-2,2,2-trichloroacetamide](/img/structure/B14499269.png)
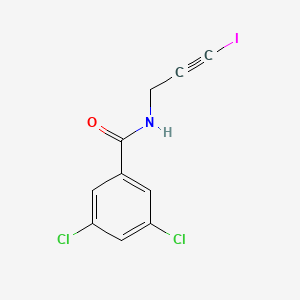
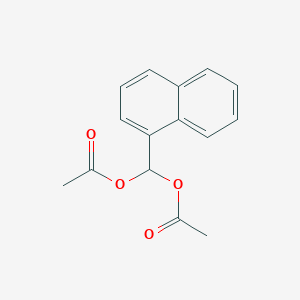
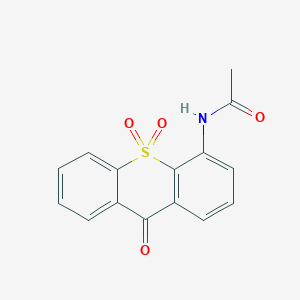
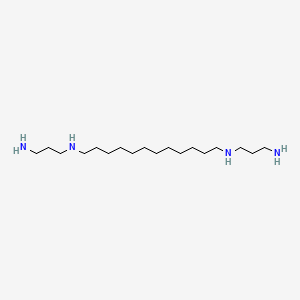
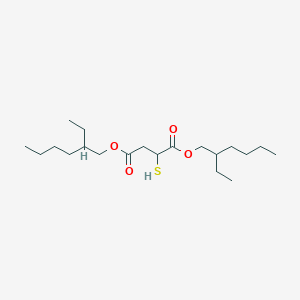
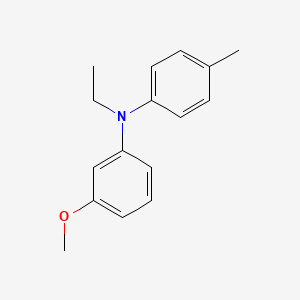
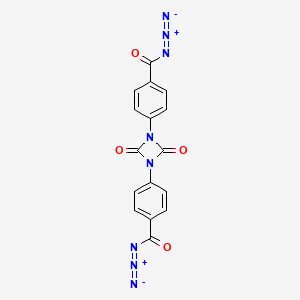
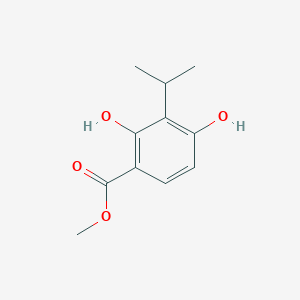
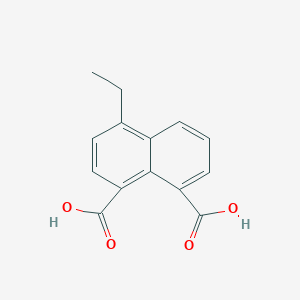

![4-[(3,6-Dichloropyridin-2-yl)methoxy]-N-propylaniline](/img/structure/B14499344.png)
